![molecular formula C11H11NO2 B1530608 methyl 7-methyl-1H-indole-4-carboxylate CAS No. 1260383-46-7](/img/structure/B1530608.png)
methyl 7-methyl-1H-indole-4-carboxylate
Overview
Description
“Methyl 7-methyl-1H-indole-4-carboxylate” is a chemical compound that is useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer . It is an endogenous aryl hydrocarbon (Ah) receptor (AhR) agonist with broad-spectrum species reactivity and 5-fold higher potency than beta-naphthoflavone .
Synthesis Analysis
The synthesis of indole derivatives, including “methyl 7-methyl-1H-indole-4-carboxylate”, has been a subject of interest in recent years due to their significant role in cell biology and their potential as biologically active compounds for the treatment of various disorders . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Molecular Structure Analysis
The molecular formula of “methyl 7-methyl-1H-indole-4-carboxylate” is C10H9NO2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .
Chemical Reactions Analysis
Indole derivatives, including “methyl 7-methyl-1H-indole-4-carboxylate”, have been found to show various biologically vital properties. Their synthesis methods have attracted the attention of the chemical community .
Physical And Chemical Properties Analysis
“Methyl 7-methyl-1H-indole-4-carboxylate” has a melting point range of 46-50°C . Its assay (GC, area%) is ≥ 98.0% (a/a) .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including methyl 7-methyl-1H-indole-4-carboxylate, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory properties . This suggests that methyl 7-methyl-1H-indole-4-carboxylate could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Methyl 7-methyl-1H-indole-4-carboxylate could be used in the preparation of inhibitors of CD38, which are useful in the treatment of cancer . Additionally, indole derivatives have shown potential as anticancer agents .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activities . This suggests that methyl 7-methyl-1H-indole-4-carboxylate could potentially be used in the development of new anti-HIV drugs.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . This suggests that methyl 7-methyl-1H-indole-4-carboxylate could potentially be used in the development of new antioxidant drugs.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activities . This suggests that methyl 7-methyl-1H-indole-4-carboxylate could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular properties . This suggests that methyl 7-methyl-1H-indole-4-carboxylate could potentially be used in the development of new antitubercular drugs.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activities . This suggests that methyl 7-methyl-1H-indole-4-carboxylate could potentially be used in the development of new antidiabetic drugs.
Safety And Hazards
properties
IUPAC Name |
methyl 7-methyl-1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9(11(13)14-2)8-5-6-12-10(7)8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJRNSNZWAQOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-methyl-1H-indole-4-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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